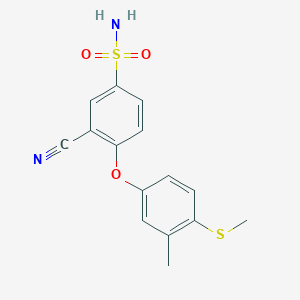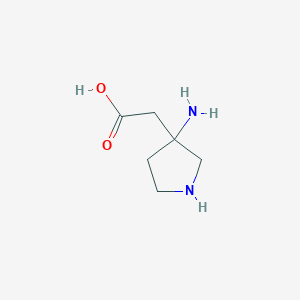
2-(3-Aminopyrrolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-3-yl)acetic acid is a unique compound that belongs to the class of γ-amino acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety. The presence of the amino group on the pyrrolidine ring makes it an interesting molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 3-pyrrolidinone with glycine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including γ-peptides and other heterocyclic compounds.
Biology: The compound is studied for its potential role in gene expression modulation and as a DNA-binding molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-gene agent and in drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as DNA and proteins. The compound’s ability to bind to DNA makes it a potential candidate for gene therapy applications. It can interfere with gene expression by binding to specific DNA sequences, thereby modulating the transcriptional activity of target genes.
Vergleich Mit ähnlichen Verbindungen
2-(3-Aminopyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the amino group on the pyrrolidine ring.
2-(3-Aminopyrrolidin-1-yl)acetic acid: Similar structure but with the amino group at a different position.
γ-Aminobutyric acid (GABA): A well-known neurotransmitter with a similar γ-amino acid structure but different biological functions.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-(3-aminopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H12N2O2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4,7H2,(H,9,10) |
InChI-Schlüssel |
CFNALGBLLQKHJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



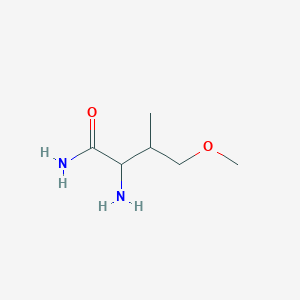


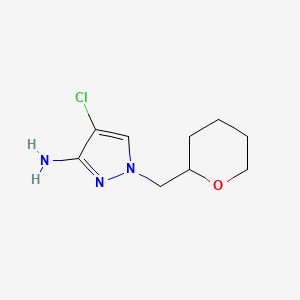
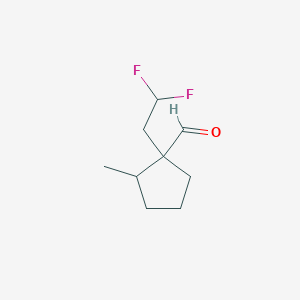
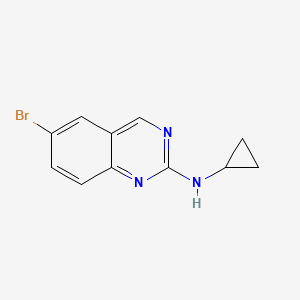
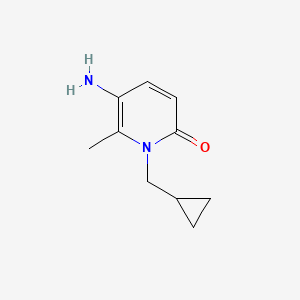
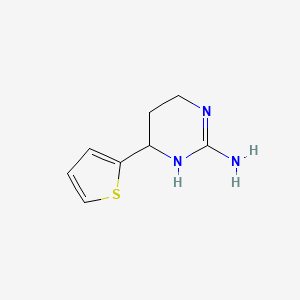
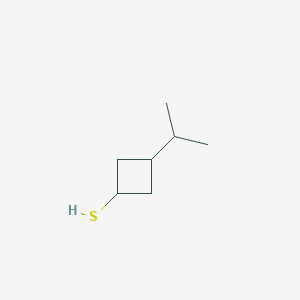
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
